molecular formula C14H19NO6 B046646 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid CAS No. 122744-78-9

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Cat. No. B046646
CAS RN: 122744-78-9
M. Wt: 297.3 g/mol
InChI Key: ZXNOFBMUVBIGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” is a complex organic molecule. It contains a benzoic acid group (a benzene ring with a carboxylic acid group), two methoxy groups attached to the benzene ring, and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic chemistry to protect amines during chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the carboxylic acid group, the methoxy groups, and the Boc-protected amino group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid group could participate in acid-base reactions, the methoxy groups could potentially be cleaved under certain conditions, and the Boc-protected amino group could be deprotected to reveal the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives such as racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

N-Boc Deprotection

The compound is used in N-Boc deprotection, a process that removes the Boc group from the compound. This process is important in synthetic organic chemistry as well as in peptide synthesis .

Proteomics Research

The compound is used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions.

Antiproliferative Screening

The compound is used in antiproliferative screening against a panel of solid tumor and leukemia cell lines .

Antiviral Screening

The compound is used in antiviral screening against several RNA viruses .

Anti-quorum Sensing Screening

The compound is used in anti-quorum sensing screening using gram-negative Chromobacterium violaceum as the reporter strain .

Synthesis of Various Peptides

The compound is used in the synthesis of various peptides, including ion channel blockers, antimicrobial peptides, and enzyme inhibitors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNOFBMUVBIGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373774
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

CAS RN

122744-78-9
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122744-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.